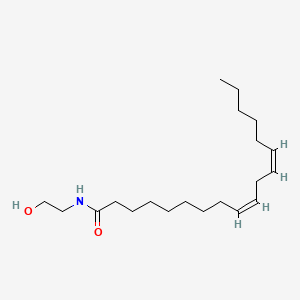

Linoleoyl ethanolamide

Vue d'ensemble

Description

L'éthanolamide de linoléoyle, également connu sous le nom de monoéthanolamide d'acide linoléique, est une éthanolamide d'acide gras. C'est une molécule lipidique bio-active qui joue un rôle dans divers processus physiologiques. Ce composé fait partie du système endocannabinoïde et interagit avec les récepteurs cannabinoïdes, bien que faiblement. Il est connu pour sa participation à la régulation de l'apport alimentaire et ses propriétés anti-inflammatoires .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L'éthanolamide de linoléoyle peut être synthétisé par réaction de l'acide linoléique avec l'éthanolamine. La réaction implique généralement l'activation de l'acide linoléique à l'aide d'un réactif de couplage tel que le dicyclohexylcarbodiimide (DCC) en présence d'un catalyseur comme la 4-diméthylaminopyridine (DMAP). La réaction est effectuée sous une atmosphère inerte, généralement l'azote, et à température ambiante pour éviter la dégradation du produit.

Méthodes de production industrielle : La production industrielle d'éthanolamide de linoléoyle implique des voies synthétiques similaires mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, utilisant souvent des réacteurs à écoulement continu et des techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC). Les conditions de réaction sont soigneusement contrôlées pour garantir la cohérence et la qualité du produit final .

Types de réactions :

Oxydation : L'éthanolamide de linoléoyle peut subir des réactions d'oxydation, en particulier au niveau des doubles liaisons de la partie acide linoléique. Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et l'ozone (O₃).

Réduction : La réduction de l'éthanolamide de linoléoyle peut être réalisée à l'aide de catalyseurs d'hydrogénation tels que le palladium sur carbone (Pd/C) pour saturer les doubles liaisons.

Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau de la partie éthanolamine, où le groupe hydroxyle peut être remplacé par d'autres nucléophiles dans des conditions appropriées.

Réactifs et conditions courants :

Oxydation : KMnO₄ en solution aqueuse ou O₃ dans un solvant organique.

Réduction : Gaz hydrogène (H₂) avec un catalyseur Pd/C sous pression douce.

Substitution : Nucléophiles comme les halogénures ou les amines en présence d'une base telle que l'hydroxyde de sodium (NaOH).

Principaux produits :

Oxydation : Époxydes ou diols selon le degré d'oxydation.

Réduction : Éthanolamide d'acide gras saturé.

Substitution : Divers éthanolamides substitués selon le nucléophile utilisé

Applications De Recherche Scientifique

Anti-Inflammatory Effects

Linoleoyl ethanolamide has been shown to possess significant anti-inflammatory properties. Research indicates that it can reduce lipopolysaccharide-induced inflammation in macrophages. In vitro studies demonstrated that this compound suppresses the expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin (IL)-1β, and IL-6 in RAW264.7 macrophages. Additionally, it inhibits the production of cyclooxygenase-2 and prostaglandin E(2), which are key indicators of inflammation .

Case Study: In Vivo Models

In vivo experiments using animal models have confirmed these findings. This compound was administered to mice subjected to inflammatory stimuli, resulting in a marked reduction in inflammatory markers and symptoms associated with conditions like contact dermatitis induced by 2,4-dinitrofluorobenzene .

Appetite Regulation

Recent studies have highlighted the role of this compound in appetite suppression. It has been found to acutely reduce food intake in animal models, independent of insulin and leptin hormones. This suggests a potential mechanism through which this compound may be utilized in obesity management strategies. Specifically, both linoleic acid and its ethanolamide derivative were shown to mediate this anorectic effect .

Research Findings

- Male Wistar rats injected with this compound exhibited reduced food intake compared to those receiving linoleic acid alone.

- The study indicates that fatty acid ethanolamides may serve as novel therapeutic agents for appetite regulation and obesity treatment .

Drug Delivery Systems

This compound has also been explored for its potential in drug delivery systems. It can form nanoparticles when combined with other compounds like oleoyl ethanolamide. These nanoparticles can be engineered to target specific tissues, enhancing the localization and efficacy of therapeutic agents while minimizing systemic side effects .

Nanoparticle Development

A study reported the formulation of nanoparticles using a mixture of this compound and oleoyl ethanolamide at an optimal ratio of 40% to 60%. These nanoparticles demonstrated stability and biocompatibility, making them suitable for targeting inflammatory sites in conditions such as arthritis and cancer .

Mechanistic Insights into Biological Functions

This compound functions as an endogenous signaling molecule, activating various receptors involved in pain and inflammation modulation. Its interaction with transient receptor potential (TRP) channels has been documented, suggesting a role in nociception and inflammatory responses .

Mécanisme D'action

Linoleoyl ethanolamide exerts its effects primarily through interaction with the endocannabinoid system. It binds to cannabinoid receptors CB1 and CB2, although with lower affinity compared to other endocannabinoids like anandamide. This binding leads to the modulation of various signaling pathways, including the inhibition of cyclic AMP (cAMP) production and the activation of mitogen-activated protein kinases (MAPKs). Additionally, this compound can activate transient receptor potential vanilloid 1 (TRPV1) channels, leading to increased phosphorylation of extracellular signal-regulated kinases (ERKs) and subsequent transcriptional changes .

Comparaison Avec Des Composés Similaires

L'éthanolamide de linoléoyle est souvent comparé à d'autres éthanolamides d'acides gras telles que :

Anandamide (arachidonoyléthanolamide) : Plus puissante pour se lier aux récepteurs cannabinoïdes et provoquer des effets physiologiques comme la catalepsie et la modulation du sommeil.

Oléoyléthanolamide : Connu pour son rôle dans la régulation de l'appétit et du poids corporel, avec des effets plus forts sur l'apport alimentaire que l'éthanolamide de linoléoyle.

Palmitoyléthanolamide : Exhibe des propriétés anti-inflammatoires et analgésiques significatives, souvent utilisées dans le traitement de la douleur chronique et des affections inflammatoires.

Unicité : L'éthanolamide de linoléoyle est unique par son affinité de liaison modérée aux récepteurs cannabinoïdes et son rôle spécifique dans la régulation du stress oxydatif et de l'inflammation sans affecter significativement les habitudes de sommeil. Cela en fait un composé précieux pour des applications thérapeutiques ciblées où une modulation du système endocannabinoïde est souhaitée sans les effets psychoactifs associés aux agonistes plus forts .

Activité Biologique

Linoleoyl ethanolamide (LEA) is a bioactive lipid derived from linoleic acid, an essential fatty acid. It belongs to the class of N-acylethanolamines (NAEs), which are known for their involvement in various physiological processes, including appetite regulation, inflammation, and lipid metabolism. This article explores the biological activity of LEA, summarizing key research findings, case studies, and potential therapeutic applications.

Overview of this compound

LEA is synthesized from linoleic acid through the action of N-acyltransferases and is present in various food sources such as cereals and sake lees. Its structural similarity to endocannabinoids suggests that it may interact with cannabinoid receptors and other signaling pathways in the body.

Anti-Inflammatory Effects

Research has demonstrated that LEA exhibits significant anti-inflammatory properties.

- In vitro Studies : In a study involving mouse RAW264.7 macrophages, LEA was shown to suppress lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6. Additionally, it inhibited the activation of cyclooxygenase-2 (COX-2) and reduced levels of prostaglandin E2 (PGE2), both indicators of inflammation .

- In vivo Studies : In a contact dermatitis model using mice, topical application of LEA ameliorated symptoms induced by 2,4-dinitrofluorobenzene, further supporting its role as an anti-inflammatory agent .

Appetite Regulation

LEA has been implicated in appetite modulation, particularly in populations with obesity.

- Clinical Observations : A study involving chronic hemodialysis patients found that higher plasma levels of LEA correlated negatively with appetite scores measured by the Simplified Nutritional Appetite Questionnaire (SNAQ). This suggests that elevated levels of LEA may be associated with decreased appetite .

- Mechanistic Insights : Although LEA is a poor ligand for cannabinoid receptors, it acts as a peroxisome proliferator-activated receptor-alpha (PPAR-α) agonist, which plays a role in appetite suppression .

Metabolic Effects

LEA also influences metabolic processes related to obesity and lipid metabolism.

- Weight Management : In a study involving obese rats, administration of LEA resulted in weight loss and decreased circulating triglycerides and cholesterol levels. The treatment improved hepatic expression of genes involved in fatty acid oxidation .

- Circulating Levels : Elevated circulating concentrations of LEA have been observed in overweight individuals, indicating its potential role as a biomarker for obesity-related metabolic disturbances .

Case Studies and Clinical Applications

Several studies have explored the therapeutic potential of LEA in various conditions:

- Chronic Inflammation : Given its anti-inflammatory properties, LEA may be beneficial for conditions characterized by chronic inflammation such as arthritis. Research into targeted delivery systems using nanoparticles containing LEA has shown promise in localizing therapeutic effects to inflamed tissues .

- Obesity Management : The modulation of appetite and lipid metabolism by LEA presents opportunities for developing dietary supplements or pharmacological agents aimed at weight management and metabolic health .

- Neuroprotective Effects : Preliminary findings suggest that LEA may exert neuroprotective effects through modulation of endocannabinoid signaling pathways, potentially offering therapeutic avenues for neurodegenerative diseases .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

(9Z,12Z)-N-(2-hydroxyethyl)octadeca-9,12-dienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h6-7,9-10,22H,2-5,8,11-19H2,1H3,(H,21,23)/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXDGUVSAAQARU-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10887223 | |

| Record name | N-Linoleoylethanolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10887223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Solid | |

| Record name | 9,12-Octadecadienamide, N-(2-hydroxyethyl)-, (9Z,12Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Linoleoyl ethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012252 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

68171-52-8 | |

| Record name | N-Linoleoylethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68171-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Hydroxyethyl)linoleamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068171528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,12-Octadecadienamide, N-(2-hydroxyethyl)-, (9Z,12Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Linoleoylethanolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10887223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (9Z,12Z)-N-(2-hydroxyethyl)octadeca-9,12-dien-1-amide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINOLEIC MONOETHANOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/889DYX0816 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Linoleoyl ethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012252 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.